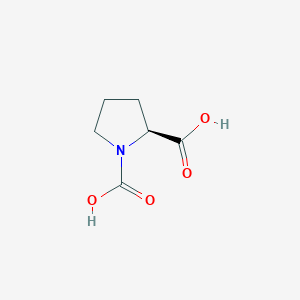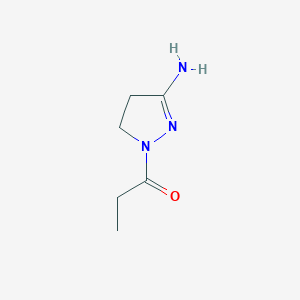
1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione is a heterocyclic compound that belongs to the pyrrole family It is characterized by a pyrrole ring substituted with butyl, chloro, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-phenyl-1H-pyrrole-2,5-dione with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction Reactions: The compound can be reduced to form corresponding pyrrolidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Formation of substituted pyrrole derivatives.
Oxidation Reactions: Formation of pyrrole-2,5-dione derivatives.
Reduction Reactions: Formation of pyrrolidine derivatives.
Applications De Recherche Scientifique
1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mécanisme D'action
The mechanism of action of 1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The chloro and phenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access.
Comparaison Avec Des Composés Similaires
- 1-Butyl-3-chloro-4-methyl-1H-pyrrole-2,5-dione
- 1-Butyl-3-chloro-4-ethyl-1H-pyrrole-2,5-dione
- 1-Butyl-3-chloro-4-isopropyl-1H-pyrrole-2,5-dione
Uniqueness: 1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing novel derivatives with enhanced biological activity.
Propriétés
Numéro CAS |
828938-45-0 |
|---|---|
Formule moléculaire |
C14H14ClNO2 |
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
1-butyl-3-chloro-4-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C14H14ClNO2/c1-2-3-9-16-13(17)11(12(15)14(16)18)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
Clé InChI |
NNJFVMMOVJLEAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)C(=C(C1=O)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)
![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)

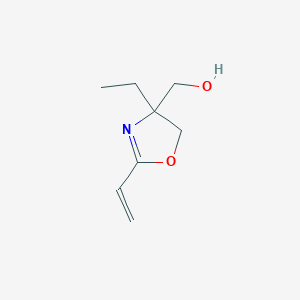
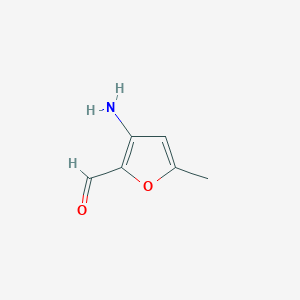

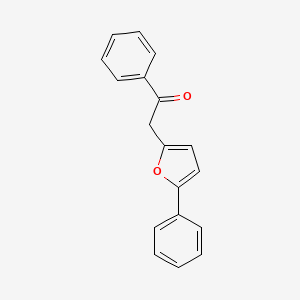

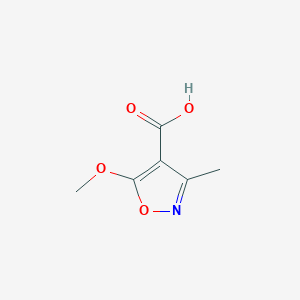
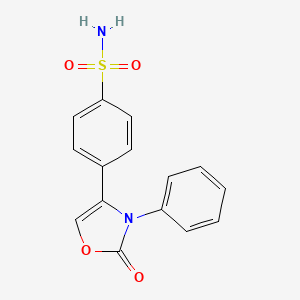
![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)
